2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Description
The compound 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide belongs to the hydrazone-oxoacetamide class, characterized by a hydrazine-linked benzylidene group and an N-aryl-substituted oxoacetamide. Its structure includes a 3-bromobenzylidene moiety and a 2-methoxyphenyl group on the acetamide nitrogen. This compound shares a core structure with several analogs, differing in substituent positions, halogen atoms, or aryl groups, which significantly influence physicochemical properties and biological activities .
Properties
CAS No. |
331265-61-3 |
|---|---|
Molecular Formula |
C16H14BrN3O3 |
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-8-3-2-7-13(14)19-15(21)16(22)20-18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
UTUNNTXVPDCXPV-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
3-Bromobenzaldehyde+Hydrazine Hydrate→3-Bromobenzylidenehydrazine
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.
3-Bromobenzylidenehydrazine+2-Methoxyphenyl Isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
-
Reduction: : Reduction of the bromobenzylidene group can yield the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and coordinate with metal ions, while the bromobenzylidene and methoxyphenyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzylidene Group
(a) Halogen Substitution (Br vs. Cl)
- 3-Chloro analog (C15H11Cl2N3O2): Replacing bromine with chlorine reduces molecular weight (336.17 vs. ~369.20 for the bromo compound) and alters electronic properties.
- 2-Bromo analog (C16H14BrN3O3): Positioning bromine at the 2-position on the benzylidene () introduces steric hindrance near the hydrazone bond, which could impact conformational flexibility and receptor binding .
(b) Methoxy Substitution
- 3-Methoxybenzylidene analog (C17H17N3O4): Replacing bromine with methoxy () increases polarity and solubility due to the electron-donating methoxy group. The molecular weight decreases (327.34 vs.
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
Spectroscopic Data
- NMR Shifts : The 3-bromo substituent in the target compound causes distinct deshielding in ¹H NMR (aromatic protons near Br: δ ~7.5–8.0 ppm) compared to chlorine (δ ~7.2–7.6 ppm) .
- IR Stretching : The hydrazone C=N bond appears at ~1600–1650 cm⁻¹, while the oxoacetamide C=O resonates at ~1680–1700 cm⁻¹, consistent across analogs .
Biological Activity
The compound 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a hydrazine derivative, methoxyphenyl group, and oxoacetamide moiety, suggests various biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C16H14BrN3O3
- Molecular Weight: Approximately 384.2 g/mol
- Structural Features: The compound contains a bromobenzylidene group, a hydrazino linkage, and an oxoacetamide functional group. These features are crucial for its biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the hydrazone from the appropriate aldehyde and hydrazine.
- Subsequent acylation to introduce the oxoacetamide moiety.
Antimicrobial Activity
Research has shown that compounds with hydrazine and oxoacetamide functionalities exhibit notable antimicrobial properties. For instance, acylhydrazones similar to our compound have been tested against resistant strains like Staphylococcus aureus. Studies indicate that certain derivatives demonstrate antimicrobial activity comparable to established antibacterial agents .
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Effective against MRSA | |
| Acylhydrazones from iodobenzoic acid | Comparable to commercial antibiotics |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. Notably, acylhydrazones have shown potential as anticancer agents due to their ability to induce apoptosis in tumor cells while sparing normal cells .
- Case Study: A series of acylhydrazones were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects with low toxicity towards normal cells .
| Compound Name | Cancer Cell Line Tested | Cytotoxicity Level | Reference |
|---|---|---|---|
| Acylhydrazone A | HeLa (cervical) | IC50 = 15 µM | |
| Acylhydrazone B | MCF-7 (breast) | IC50 = 20 µM |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity: The hydrazone moiety may interact with key enzymes in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
